2-Bromo-4,5-dimethoxybenzyl alcohol

Lignin peroxidase Manganese peroxidase Enzymatic halogenation

D₁-selective radioligand programs and ANDA filings for generic pinaverium bromide both demand high-purity 2-bromo-4,5-dimethoxybenzyl alcohol-veratryl alcohol cannot substitute without loss of D₁/D₂ discrimination or regulatory compliance. This compound delivers: • >100-fold D₁/D₂ selectivity (Ki = 12.6 nM) as the essential pharmacophoric scaffold for A-69024 series PET tracers • Pharmacopoeial impurity reference standard (Pinaverium Bromide Impurity 2/5) compliant with USP, EMA, JP & BP, with full Structure Elucidation Report • 2-Br substituent enables Pd-catalyzed cross-coupling and SₙAr chemistry inaccessible to non-halogenated or chloro analogs Available as certified reference material or ≥98% synthesis-grade with guaranteed global logistics.

Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
CAS No. 54370-00-2
Cat. No. B032807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dimethoxybenzyl alcohol
CAS54370-00-2
Synonyms(2-Bromo-4,5-dimethoxyphenyl)methanol;  6-Bromoveratryl Alcohol;  2-Bromo-4,5-dimethoxybenzenemethanol; 
Molecular FormulaC9H11BrO3
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CO)Br)OC
InChIInChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3
InChIKeySDZSRNYOXRHPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-dimethoxybenzyl alcohol: Chemical Overview


2-Bromo-4,5-dimethoxybenzyl alcohol (syn. 6-bromoveratryl alcohol, (2-bromo-4,5-dimethoxyphenyl)methanol) is a brominated benzyl alcohol derivative (C₉H₁₁BrO₃, MW 247.09) characterized by a bromine substituent at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring [1]. It is a crystalline solid (mp 95–100 °C) with a predicted LogP of 1.96 and pKa of 13.77, insoluble in water and hexane but soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol, and toluene . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and natural product total synthesis, most notably as a precursor to rotenoids [2], as a key building block in the construction of dopamine D₁ receptor-selective ligands (A-69024 series) [3], and as a well-characterized impurity reference standard (Pinaverium Bromide Impurity 2) meeting USP, EMA, JP, and BP regulatory specifications for ANDA/NDA quality control applications [4].

2-Bromo-4,5-dimethoxybenzyl alcohol vs. Veratryl Alcohol & Analogs


Despite superficial structural similarity to veratryl alcohol (3,4-dimethoxybenzyl alcohol, CAS 93-03-8) and other halogenated benzyl alcohols, 2-bromo-4,5-dimethoxybenzyl alcohol cannot be interchanged in scientific applications without compromising experimental outcomes. The bromine atom at the 2-position drives three critical differentiating factors: (i) a >70 °C elevation in melting point relative to veratryl alcohol (95–100 °C vs. 22 °C) that fundamentally alters handling and formulation properties ; (ii) a LogP increase of approximately 1.2 units (1.96 vs. 0.72) that enhances membrane permeability and alters partition behavior, directly impacting the pharmacokinetic profile of derived bioactive molecules ; and (iii) the bromine substituent serves as both a directing group for regioselective enzymatic halogenation by lignin and manganese peroxidases and as a synthetic handle for Pd-catalyzed cross-coupling and SₙAr reactions that are inaccessible to the non-brominated or chloro analogs [1][2]. The quantitative evidence below establishes that procurement decisions must be compound-specific rather than class-based.

2-Bromo-4,5-dimethoxybenzyl alcohol: Evidence-Based Differentiation


Enzymatic Bromination Specificity: Peroxidase-Catalyzed Conversion

Manganese peroxidase (MnP) from Phanerochaete chrysosporium catalyzes the specific bromination of veratryl alcohol (3,4-dimethoxybenzyl alcohol) to produce exclusively 2-bromo-4,5-dimethoxybenzyl alcohol. The second-order rate constant for MnP Compound I reduction by bromide is (4.1 ± 0.2) × 10³ M⁻¹ s⁻¹ at pH 3.0 [1]. Lignin peroxidase (LiP) also catalyzes this same regioselective transformation [2]. In contrast, the corresponding chloro analog is not produced by these peroxidases, as chloride oxidation is not catalyzed under these conditions [1]. This enzymatic specificity establishes 2-bromo-4,5-dimethoxybenzyl alcohol as the unique haloperoxidase product from veratryl alcohol, making it indispensable as a reference standard in lignin-degradation and haloperoxidase research.

Lignin peroxidase Manganese peroxidase Enzymatic halogenation

Dopamine D1 Selectivity: A-69024 vs. Classical Antagonists

A-69024, constructed on the 2-bromo-4,5-dimethoxybenzyl scaffold, exhibits a 102-fold selectivity for the dopamine D₁ receptor (apparent Ki = 12.6 nM, 90% CL 4.15–38.3 nM, n = 3) over the D₂ receptor (apparent Ki = 1,290 nM, 90% CL 1,200–1,380 nM, n = 3) [1]. In functional adenylate cyclase assays, A-69024 antagonizes D₁ with a calculated affinity of 43.9 nM (90% CL 17.5–110 nM, n = 5) vs. >400 nM for D₂ [1]. The in vivo specificity is confirmed by PET imaging: [¹¹C]A-69024 achieves a striatal/cerebellar ratio of 7.4 at 30 min post-injection in mice, with striatal uptake reduced to cerebellar levels by the D₁ antagonist SCH 23390 but unaffected by D₂, D₃, D₄, 5-HT₂, or monoamine reuptake inhibitors [2]. In contrast, the non-brominated tetrahydroisoquinoline analogs lacking the 2-bromo-4,5-dimethoxybenzyl group show significantly reduced D₁ affinity and loss of D₁/D₂ discrimination, directly demonstrating that the brominated benzyl moiety is the critical pharmacophoric element for receptor subtype selectivity [1].

Dopamine D1 receptor PET radiotracer Selectivity ratio

Physicochemical Differentiation from Veratryl Alcohol

The introduction of bromine at the 2-position produces substantial changes in physicochemical properties relative to the non-brominated parent veratryl alcohol: the melting point increases from 22 °C to 95–100 °C (Δ > 73 °C), converting the compound from a liquid to a crystalline solid at ambient temperature . The predicted LogP rises from 0.72 (veratryl alcohol) to 1.96 (Δ LogP = +1.24), representing a ~17-fold increase in octanol/water partition coefficient that significantly alters membrane permeability . Water solubility shifts from miscible (veratryl alcohol) to insoluble (2-bromo-4,5-dimethoxybenzyl alcohol) . Density increases from 1.157 g/mL to 1.475 g/cm³ . These differences are larger than those observed between the chloro analog (2-chloro-4,5-dimethoxybenzyl alcohol, mp 70–72 °C, density 1.241 g/cm³) and veratryl alcohol, indicating that bromine substitution imposes the most pronounced physicochemical perturbation among the common halogen congeners .

Physicochemical properties Lipophilicity Formulation development

Friedel-Crafts Alkylation Efficiency for Bromophenol Libraries

In the Oztaskin et al. (2022) study, (2-bromo-4,5-dimethoxyphenyl)methanol (compound 7) underwent AlCl₃-catalyzed Friedel-Crafts alkylation with five substituted benzenes (8–12) in CH₂Cl₂ at 0 °C to yield novel diaryl methanes 13–17 in 75–92% isolated yield [1]. These diaryl methane intermediates subsequently yielded bromophenol derivatives 18–21 (via BBr₃ demethylation, 70–82% yield) that exhibited Ki values against hCA I (2.53–25.67 nM), hCA II (1.63–15.05 nM), and AChE (6.54–24.86 nM) [1]. Notably, compound 13 exhibited the most potent hCA II inhibition (Ki = 1.63 ± 0.11 nM), while compound 14 showed the strongest hCA I inhibition (Ki = 2.53 ± 0.25 nM) [1]. Replacement of the bromine atom in compound 13 with a methyl group (compound 14) caused a 5.06-fold decrease in hCA I inhibition efficiency, while removal of the bromine from the benzyl ring (compound 16 vs. 15) caused a 1.37-fold decrease, demonstrating that the bromine substitution pattern on the benzyl alcohol starting material directly governs the inhibitory potency of the final products [1]. The non-brominated analog (veratryl alcohol) would produce entirely different diaryl methane products lacking these enzyme inhibition properties.

Carbonic anhydrase inhibition Acetylcholinesterase inhibition Diarylmethane synthesis

Pinaverium Bromide Impurity 2: Reference Standard Specifications

2-Bromo-4,5-dimethoxybenzyl alcohol is designated as Pinaverium Bromide Impurity 2 (also Impurity 5) and is supplied as a fully characterized reference standard with a comprehensive data package including HPLC purity, LC-MS, ¹H NMR, FT-IR, potency determination, and a Structure Elucidation Report (SER) compliant with USP, EMA, JP, and BP guidelines [1]. The compound is manufactured under ISO 17034 standard for reference material producers, ensuring traceability and lot-to-lot consistency [2]. Typical commercial purity specification is ≥98% (HPLC), with additional characterization options including ¹³C NMR, COSY, NOESY, HSQC, HMBC, and QNMR available upon request [1]. This level of regulatory-grade characterization is not available for generic veratryl alcohol or non-pharmacopoeial bromobenzyl alcohol preparations, which are typically supplied at ≥95% purity without impurity profiling or structural elucidation documentation required for ANDA submissions .

Pharmaceutical impurity Reference standard Regulatory compliance

2-Bromo-4,5-dimethoxybenzyl alcohol: Application Scenarios


Dopamine D1 PET Tracer Development & Imaging

The 2-bromo-4,5-dimethoxybenzyl scaffold is the essential pharmacophoric element for constructing D₁-selective radioligands in the A-69024 series. As demonstrated by Kerkman et al. (1989) and Kassiou et al. (1995), A-69024 achieves 102-fold D₁/D₂ selectivity (D₁ Ki = 12.6 nM vs. D₂ Ki = 1,290 nM) and a striatal/cerebellar ratio of 7.4 in PET imaging studies [5]. Research groups developing novel D₁-selective PET tracers, SPECT ligands, or fluorescent probes should procure high-purity 2-bromo-4,5-dimethoxybenzyl alcohol (≥98%) as the critical building block; substitution with veratryl alcohol or non-brominated benzyl alcohols has been demonstrated to eliminate D₁/D₂ discrimination. The compound's LogP of 1.96 also provides a favorable balance of brain penetration and target engagement for CNS imaging applications .

Carbonic Anhydrase & AChE Inhibitor Library Synthesis

Oztaskin et al. (2022) established that (2-bromo-4,5-dimethoxyphenyl)methanol (compound 7) serves as the exclusive starting material for constructing a focused library of diaryl methane bromophenols via AlCl₃-catalyzed Friedel-Crafts alkylation (75–92% yield) followed by BBr₃ demethylation (70–82% yield) [5]. The resulting bromophenols exhibit sub-nanomolar to low-nanomolar Ki values against hCA I (2.53–25.67 nM), hCA II (1.63–15.05 nM), and AChE (6.54–24.86 nM), with the bromine substitution pattern directly modulating inhibitory potency by up to 8-fold [5]. Medicinal chemistry teams pursuing non-sulfonamide CA inhibitors for glaucoma or AChE inhibitors for Alzheimer's disease should procure this compound as the foundation for SAR exploration; alternative benzyl alcohols would yield structurally distinct products lacking the demonstrated enzyme inhibition profile.

Pinaverium Bromide ANDA Method Validation

2-Bromo-4,5-dimethoxybenzyl alcohol is a pharmacopoeial impurity reference standard (Pinaverium Bromide Impurity 2/Impurity 5) characterized to ISO 17034 standards with a comprehensive Structure Elucidation Report (SER) meeting USP, EMA, JP, and BP requirements [5]. Pharmaceutical QC laboratories and CROs supporting ANDA/NDA filings for generic pinaverium bromide must use this certified reference material for HPLC method development, system suitability testing, forced degradation studies, and batch release testing . Procurement of non-certified material would result in regulatory deficiency during ANDA review. The standard is available with full characterization data (HPLC, LC-MS, ¹H NMR, FT-IR, potency) and optional advanced characterization (¹³C NMR, 2D NMR, QNMR) to support method validation across multiple analytical platforms [5].

Lignin Peroxidase & MnP Mechanistic Studies

Both lignin peroxidase (LiP) and manganese peroxidase (MnP) from Phanerochaete chrysosporium specifically brominate veratryl alcohol to produce 2-bromo-4,5-dimethoxybenzyl alcohol as the sole aromatic bromination product, with MnP exhibiting a second-order rate constant of (4.1 ± 0.2) × 10³ M⁻¹ s⁻¹ for bromide oxidation at pH 3.0 [5]. This compound therefore serves as an indispensable authentic reference standard for: (i) calibrating haloperoxidase activity assays, (ii) identifying brominated lignin degradation products in complex reaction mixtures, (iii) studying halide binding and oxidation mechanisms in heme peroxidases, and (iv) distinguishing LiP/MnP-mediated bromination from non-enzymatic background reactions. Research groups investigating lignin biodegradation, fungal enzymology, or biocatalytic halogenation should procure this compound as a quantitative reference standard; no chloro or iodo analog is produced by these enzymes [5].

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